molecular formula C17H15FN4O B2413904 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-fluorobenzylidene)propanehydrazide CAS No. 518018-59-2

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-fluorobenzylidene)propanehydrazide

Cat. No. B2413904
CAS RN: 518018-59-2
M. Wt: 310.332
InChI Key: LADPYTUIANZMAM-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-fluorobenzylidene)propanehydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of hydrazide derivatives and has been found to exhibit a range of biological activities.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives have been synthesized and tested for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Hydrazide, oxadiazole, thiosemicarbazide, and 1,2,4-triazole-3-thiol derivatives showed very good ABTS scavenging activities, indicating their potential as antioxidant agents. Some of these compounds were also effective against both Gram-positive and Gram-negative bacteria, highlighting their antimicrobial potential (Menteşe, Ülker, & Kahveci, 2015).

Antiviral Activity

Benzimidazole derivatives carrying benzyl and/or 4-methylbenzyl groups have been examined for their inhibitory effects on the replication of ortho- and paramyxoviruses. The presence of benzyl and thio structural units was found to be crucial for selective biological activity, with some compounds specifically inhibitory to certain viruses, suggesting their use in antiviral therapies (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

Anticancer Agents

A series of benzimidazoles bearing oxadiazole nucleus were synthesized and showed significant to good anticancer activity in vitro. One compound emerged as a lead compound, showing significant growth inhibition activity, indicating the potential of such derivatives as anticancer agents (Rashid, Husain, & Mishra, 2012).

Sensor Development for Metal Ions

Benzimidazole and benzothiazole conjugated Schiff base derivatives have been designed and synthesized, showing large Stokes shifts and emissive properties in aggregated state. These molecules demonstrated good sensitivity and selectivity for detecting Al3+ and Zn2+ ions, indicating their applicability in sensor development for metal ion detection (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c18-14-7-5-13(6-8-14)11-20-21-17(23)9-10-22-12-19-15-3-1-2-4-16(15)22/h1-8,11-12H,9-10H2,(H,21,23)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADPYTUIANZMAM-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-fluorobenzylidene)propanehydrazide

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